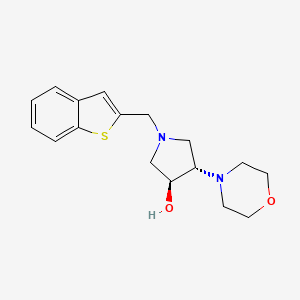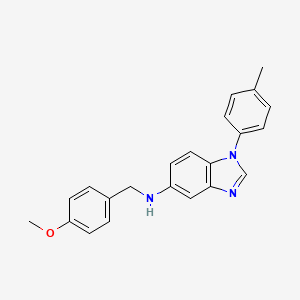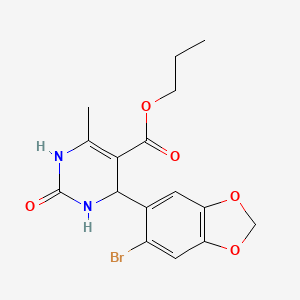![molecular formula C21H20N2O7 B4926786 [6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B4926786.png)
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate, also known as AM-1241, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective agonist for the CB2 receptor, which is primarily found in immune cells and has been implicated in a variety of physiological processes, including inflammation, pain, and immune function.
Mécanisme D'action
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate acts as a selective agonist for the CB2 receptor, which is primarily found in immune cells. Activation of the CB2 receptor has been shown to have a variety of effects, including modulation of immune function, inhibition of inflammation, and modulation of pain signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cytokine production, modulation of immune cell function, and inhibition of pain signaling pathways. In addition, it has been shown to have anti-inflammatory effects in a variety of models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB2 receptor, which allows for precise modulation of immune function and pain signaling pathways. However, it also has several limitations, including its relatively short half-life and potential for off-target effects.
Orientations Futures
There are several potential future directions for research on [6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate, including further studies on its mechanism of action, potential therapeutic applications in the treatment of pain and inflammation, and development of more potent and selective CB2 receptor agonists. Additionally, there is growing interest in the potential role of the endocannabinoid system in a variety of physiological processes, including mood regulation, appetite, and neuroprotection, which may lead to further investigation of the potential therapeutic applications of CB2 receptor agonists like this compound.
Méthodes De Synthèse
The synthesis of [6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate involves several steps, including the reaction of 4-methoxybenzyl cyanide with nitromethane to form 4-methoxyphenylacetonitrile, which is then converted to the corresponding acid and esterified with methyl acetate. The resulting compound is then reacted with 2-methylindole in the presence of a catalyst to form the final product.
Applications De Recherche Scientifique
[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be effective in a variety of animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, it has been shown to have anti-inflammatory effects in a variety of models of inflammation, including arthritis and colitis.
Propriétés
IUPAC Name |
[6-acetyloxy-1-(4-methoxyphenyl)-2-methyl-3-nitroindol-7-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-12-20(23(26)27)17-9-10-19(30-14(3)25)18(11-29-13(2)24)21(17)22(12)15-5-7-16(28-4)8-6-15/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMACLBOHFAUHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C(=C(C=C2)OC(=O)C)COC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)
![10-bromo-6-[5-(4-fluorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926737.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4926741.png)

![1-(1,3-benzodioxol-5-yloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4926750.png)

![2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4926770.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4926772.png)
![N,N-dimethyl-3-({[(2-propyl-5-pyrimidinyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B4926774.png)
![methyl 7-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4926798.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4926799.png)
